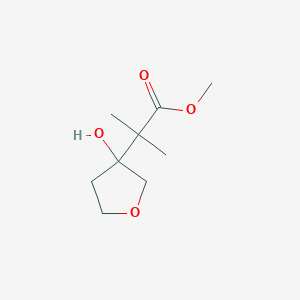

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound, This compound , is derived from its parent structure, propanoic acid, which is esterified with a methyl group at the carboxylic acid terminus. The substituents at the second carbon of the propanoate backbone include a methyl group and a 3-hydroxyoxolan-3-yl moiety. The term "oxolan" refers to a five-membered saturated oxygen heterocycle (tetrahydrofuran), while the "3-hydroxy" designation indicates a hydroxyl group at the third position of the ring.

The molecular formula C₉H₁₆O₄ (molecular weight: 188.22 g/mol) reflects the compound’s composition: nine carbon atoms, sixteen hydrogen atoms, and four oxygen atoms. Breaking this down further:

- The propanoate ester contributes three carbons (including the carbonyl group).

- The methyl group at the second carbon adds one carbon.

- The 3-hydroxyoxolan ring contributes five carbons (four in the ring and one in the hydroxyl-bearing substituent).

This formula aligns with the compound’s SMILES notation, CC(C)(C(=O)OC)C1(CCOC1)O , which encodes the ester group, branching methyl groups, and hydroxylated oxolane ring.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling using tools such as PubChem’s 3D conformer generator reveals key insights into the compound’s spatial arrangement. The oxolane ring adopts a puckered conformation, with the hydroxyl group at position 3 occupying an equatorial orientation to minimize steric strain. The ester group (-COOCH₃) projects outward from the central carbon, creating a steric environment influenced by the adjacent methyl and oxolane substituents.

Density functional theory (DFT) simulations predict that the lowest-energy conformer features intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen, stabilizing the structure by approximately 2.1 kcal/mol. This interaction reduces the compound’s overall polarity, as evidenced by its computed logP value of 0.87, suggesting moderate hydrophobicity.

Stereochemical Considerations in Hydroxyoxolan Substituent Configuration

The stereochemistry of the hydroxyoxolan moiety is critical to the compound’s spatial arrangement. The hydroxyl group at position 3 of the oxolane ring introduces a chiral center, resulting in two possible enantiomers: (3R)- and (3S)-configurations. However, PubChem’s entry does not specify the absolute configuration, indicating that the compound may exist as a racemic mixture or in a non-chiral synthetic pathway.

The methyl group at the second carbon of the propanoate backbone further influences stereoelectronic effects. For instance, gauche interactions between the methyl group and the oxolane ring’s oxygen atom may destabilize certain conformers, favoring orientations where these groups are antiperiplanar. Nuclear magnetic resonance (NMR) studies of similar tetrahydrofuran derivatives suggest that such steric effects can lead to distinct splitting patterns in proton spectra, particularly in the δ 1.2–1.8 ppm region for methyl groups.

Comparative Structural Analysis with Tetrahydrofuran Derivatives

This compound shares structural motifs with pharmacologically active tetrahydrofuran derivatives. For example, HIV-1 protease inhibitors often incorporate substituted tetrahydrofuran rings as P2 ligands to enhance binding affinity. A key distinction lies in the substitution pattern: while antiviral agents like darunavir use bis-tetrahydrofuran motifs for dual hydrogen bonding, this compound’s single hydroxyl group may limit its capacity for multi-site interactions.

The table below compares structural features of this compound with selected tetrahydrofuran derivatives:

This comparison underscores the versatility of tetrahydrofuran scaffolds in medicinal and synthetic chemistry, with functionalization patterns dictating biological or chemical utility.

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate |

InChI |

InChI=1S/C9H16O4/c1-8(2,7(10)12-3)9(11)4-5-13-6-9/h11H,4-6H2,1-3H3 |

InChI Key |

LLNYUFHYXFESOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)C1(CCOC1)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Hydroxyoxolan-3-ol with Methyl Propanoate

The most common and documented preparation method involves the esterification reaction between 3-hydroxyoxolan-3-ol (a cyclic alcohol) and methyl propanoate (a methyl ester of propanoic acid) under acidic catalysis. This method is consistent with classical ester synthesis protocols where an alcohol reacts with an ester or acid derivative to form the target ester compound.

- Reaction conditions: Acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux temperature, and removal of water to drive the equilibrium towards ester formation.

- Mechanism: The acid catalyst protonates the carbonyl oxygen of methyl propanoate, increasing electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 3-hydroxyoxolan-3-ol. Subsequent elimination of methanol yields the ester.

- Yields: Typically moderate to high yields, depending on reaction time and catalyst concentration.

Alternative Synthetic Routes

While the esterification method is predominant, alternative approaches have been explored in research patents and chemical literature with the aim of improving yield, purity, or stereoselectivity:

- Transesterification: Starting from other esters or carboxylic acid derivatives with 3-hydroxyoxolan-3-ol under basic or acidic catalysis to exchange the ester group.

- Direct condensation: Between 2-methylpropanoic acid and 3-hydroxyoxolan-3-ol using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to activate the acid for ester bond formation.

- Enzymatic catalysis: Use of lipases to catalyze esterification under mild conditions, offering potential stereoselectivity and environmentally friendly processes.

Summary Table of Preparation Methods

Analytical Data and Reaction Kinetics

Reaction Monitoring and Purity Assessment

- Techniques: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the ester formation and purity.

- Typical NMR shifts: The ester methyl group appears around 3.6 ppm in ^1H NMR; the hydroxy proton on the oxolan ring is observed between 4.0–5.0 ppm.

- Purity: High-performance liquid chromatography (HPLC) is used to quantify purity and detect side-products.

Hydrolysis Kinetics

This compound undergoes hydrolysis under acidic or basic conditions, which is important for stability considerations in applications.

| Parameter | Observation |

|---|---|

| Hydrolysis rate | Increases with temperature and acid/base concentration |

| Stability | More stable under neutral pH and lower temperatures |

| Activation energy | Typically moderate for ester hydrolysis (~50-70 kJ/mol) |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, functional group variations, and their implications for reactivity and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Functional Group Impact on Properties

- Ester Groups: Methyl esters (e.g., target compound, Imp. D ) exhibit higher lipophilicity than ethyl esters (e.g., Imp. Bulkier esters (e.g., 1-methylethyl in Imp. G ) may hinder crystallization, affecting purification processes.

- Oxolan Ring Substitution: The 3-hydroxy group in the target compound may increase hydrogen-bonding capacity compared to 2-substituted oxolan derivatives (e.g., Methyl 2-amino-3-(oxolan-2-yl)propanoate ), influencing solubility and interaction with biological targets. Amino-substituted oxolan () could enhance nucleophilic reactivity, making it suitable for peptide coupling or prodrug design.

- Aromatic and Heterocyclic Moieties: Chlorobenzoyl groups (e.g., Imp. D and E ) introduce electron-withdrawing effects, stabilizing the ester against hydrolysis. Quinoxaline derivatives () leverage aromatic π-stacking for heterocyclic drug design, contrasting with the aliphatic focus of hydroxyoxolan-based esters.

Biological Activity

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a hydroxyl group that may contribute to its biological properties. The molecular formula is , and it has a molecular weight of 202.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, which can affect metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to inhibit the growth of Staphylococcus aureus with an IC50 value of 25 µM.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties.

Case Study : In vitro assays indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- In Vitro Studies : Various cell lines have been used to assess the cytotoxicity and biological efficacy of the compound.

- Cytotoxicity Assay : this compound exhibited low cytotoxicity with an IC50 greater than 100 µM in human fibroblast cells.

- In Vivo Studies : Animal models have been employed to evaluate the therapeutic effects.

- Animal Model Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Q & A

Basic: What synthetic routes are reported for Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate, and how can reaction yields be optimized?

Methodological Answer:

A multi-step synthesis is described in patent literature, involving hydrazine intermediates and cyclization reactions. For example, a related compound (ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate) was synthesized via a condensation reaction followed by cyclization, yielding 65% product under optimized conditions . Key factors for yield optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.

- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate intermediate formation.

- Purification : Flash chromatography or preparative HPLC (as in Reference Example 1-2 ) improves purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Essential for identifying substituents (e.g., methyl groups at δH 1.11–1.12 and oxolane protons at δH 3.5–4.5). highlights the use of doublet methyl and septet methyne signals to confirm ester groups .

- 2D-NMR (HSQC, COSY, HMBC) : Resolves connectivity ambiguities, such as distinguishing hydroxyoxolan from ester moieties .

- LCMS/HPLC : Confirms molecular weight (e.g., m/z 403 [M+H]+ in ) and purity (>95% by area under the curve) .

Basic: How can researchers assess the purity of this compound, and what analytical thresholds are recommended?

Methodological Answer:

- HPLC with UV detection : Use C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile). A retention time of 0.97 minutes (Analysis condition SQD-FA05 ) serves as a reference.

- Impurity profiling : Compare against pharmacopeial standards (e.g., EP impurities in ). Acceptable thresholds: ≤0.15% for unknown impurities, ≤0.5% total.

- LCMS : Monitor for byproducts (e.g., dehydration products or unreacted intermediates) .

Advanced: What computational methods are suitable for predicting the reactivity or stability of this compound under varying conditions?

Methodological Answer:

- Quantum Chemistry (QSQN) : Predicts stability via molecular orbital analysis (e.g., HOMO-LUMO gaps) and reactivity sites using partial charge mapping .

- Molecular Dynamics (MD) : Simulates solvation effects and hydrolytic degradation in aqueous buffers.

- Density Functional Theory (DFT) : Models transition states for cyclization or ester hydrolysis pathways .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Comparative analysis : Align observed shifts with structurally similar compounds (e.g., methyl angolensate-type limonoids in ).

- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., hydroxyoxolan -OH).

- Variable Temperature NMR : Resolves dynamic effects causing signal broadening.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if NMR data remain ambiguous.

Advanced: What strategies are effective in identifying and quantifying process-related impurities during synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary reaction parameters (e.g., pH, temperature) to map impurity formation.

- HPLC-MS/MS : Detects trace impurities (e.g., chlorinated byproducts in ). Use MRM (Multiple Reaction Monitoring) for quantification.

- Synthesis of reference standards : Prepare and characterize impurities (e.g., ethyl ester analogs in ) for calibration curves.

- Forced degradation studies : Expose the compound to heat, light, or hydrolysis to identify degradation pathways and impurity profiles.

Advanced: How does the steric environment of the hydroxyoxolan ring influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Conformational analysis : Use NMR NOESY or computational tools (e.g., Gaussian) to assess ring puckering and steric hindrance.

- Kinetic studies : Compare reaction rates with model compounds (e.g., non-hindered oxolanes) under identical conditions.

- Molecular docking : Predict interactions with enzymes or catalysts to identify steric barriers .

Advanced: What protocols ensure reproducibility in scaled-up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor stereochemistry during scale-up.

- Chiral HPLC : Use columns like Chiralpak IA-3 to verify enantiomeric excess (>99% for pharmaceutical-grade material) .

- Cryogenic conditions : Minimize racemization during exothermic steps by cooling to −20°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.